1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene
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Overview
Description
1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene is a complex organic compound featuring azulene, a bicyclic aromatic hydrocarbon known for its deep blue color and unique electronic properties.
Preparation Methods
The synthesis of 1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene typically involves the substitution of azulene at specific positions with phenyl and phenylethenyl groups. One common method includes the electrophilic substitution of azulene with phenyl groups, followed by further functionalization to introduce the phenylethenyl moiety . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized azulene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced azulene derivatives.
Scientific Research Applications
1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying aromaticity and electronic properties.
Medicine: Explored for its potential therapeutic applications, particularly in dermatology and oncology.
Mechanism of Action
The mechanism of action of 1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene involves its interaction with molecular targets through its unique electronic properties. The azulene moiety acts as an electron donor, while the phenyl and phenylethenyl groups can participate in various interactions, influencing the compound’s reactivity and biological activity . The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular receptors .
Comparison with Similar Compounds
Similar compounds to 1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene include other azulene derivatives such as:
1-(2-thienyl)azulene: Known for its unique electronic properties and applications in optoelectronics.
Azulen-1-yl diazenes: Substituted at C-3 with phenyl-chalcogenyl moieties, used in dye synthesis and studied for their NMR and UV-vis spectra.
Azulen-1-yl-heteroaromatic units: Incorporated into donor-acceptor alternating copolymers for polymer solar cell applications.
These compounds share the azulene core but differ in their substituents, leading to variations in their properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and biological properties .
Properties
CAS No. |
652142-10-4 |
---|---|
Molecular Formula |
C36H28 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
1-(1-azulen-1-yl-2-phenylethyl)-3-(2-phenylethenyl)azulene |
InChI |
InChI=1S/C36H28/c1-5-13-27(14-6-1)21-22-30-26-36(33-20-12-4-11-19-32(30)33)35(25-28-15-7-2-8-16-28)34-24-23-29-17-9-3-10-18-31(29)34/h1-24,26,35H,25H2 |
InChI Key |
JZWMKGNVPUHSFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=C3C=CC=CC=C3C=C2)C4=C5C=CC=CC=C5C(=C4)C=CC6=CC=CC=C6 |
Origin of Product |
United States |
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